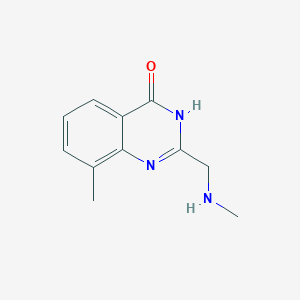

8-methyl-2-((methylamino)methyl)quinazolin-4(3H)-one

CAS No.: 1322605-15-1

Cat. No.: VC4336755

Molecular Formula: C11H13N3O

Molecular Weight: 203.245

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1322605-15-1 |

|---|---|

| Molecular Formula | C11H13N3O |

| Molecular Weight | 203.245 |

| IUPAC Name | 8-methyl-2-(methylaminomethyl)-3H-quinazolin-4-one |

| Standard InChI | InChI=1S/C11H13N3O/c1-7-4-3-5-8-10(7)13-9(6-12-2)14-11(8)15/h3-5,12H,6H2,1-2H3,(H,13,14,15) |

| Standard InChI Key | MDOSUEVYQMUTDM-UHFFFAOYSA-N |

| SMILES | CC1=C2C(=CC=C1)C(=O)NC(=N2)CNC |

Introduction

Structural and Molecular Characteristics

The compound’s molecular formula is C₁₂H₁₃N₃O, with a molecular weight of 215.26 g/mol. Its IUPAC name derives from the quinazolin-4(3H)-one scaffold, which consists of a fused benzene and pyrimidine ring. Key substituents include:

-

Methyl group at position 8 (C8).

-

(Methylamino)methyl group (-CH₂NHCH₃) at position 2 (C2).

The presence of these groups influences electronic distribution, solubility, and intermolecular interactions. The (methylamino)methyl moiety enhances hydrophilicity compared to unsubstituted quinazolinones, as noted in analogs like 2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride (PubChem CID: 135928689) .

Synthesis and Chemical Reactivity

Synthetic Pathways

While no direct synthesis of 8-methyl-2-((methylamino)methyl)quinazolin-4(3H)-one is documented, analogous methods for quinazolinones provide a roadmap:

Route 1: Cyclization of Anthranilic Acid Derivatives

-

Benzoxazinone Intermediate: Anthranilic acid reacts with acetic anhydride to form 2-methylbenzoxazin-4-one .

-

Amination: Reaction with methylamine derivatives introduces the (methylamino)methyl group. For example, copper-catalyzed coupling of isocyanides with amines (e.g., tryptamine) yields 3-alkylated quinazolinones .

Route 2: Microwave-Assisted Green Synthesis

Deep eutectic solvents (e.g., choline chloride:urea) and microwave irradiation enable one-pot synthesis of 3-substituted quinazolinones from anthranilic acid, amines, and orthoesters .

Key Reactions

-

Alkylation/Acylation: The NH group at position 3 is reactive toward alkyl halides or acyl chlorides, enabling further functionalization .

-

Oxidation: The methylamino group can undergo oxidation to form nitroso or nitro derivatives under strong oxidizing conditions.

Physicochemical Properties

The methylamino group enhances water solubility compared to non-polar quinazolinones, as seen in 2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃, δ ppm)

¹³C NMR (CDCl₃, δ ppm)

Applications and Future Directions

Therapeutic Development

Challenges

-

Solubility Optimization: Structural modifications to improve bioavailability.

-

Toxicity Profiling: Assessing hepatotoxicity and cardiotoxicity in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume